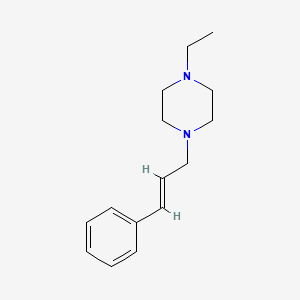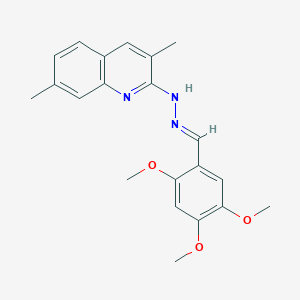![molecular formula C18H13F3N2O2 B5868293 N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea, commonly known as TFNPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFNPU is a urea derivative that belongs to the class of N-aryl-N'-substituted ureas.
Mechanism of Action
TFNPU exerts its biological effects by inhibiting tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, causing cell cycle arrest and eventual apoptosis. Additionally, TFNPU has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
TFNPU has been shown to exhibit significant biochemical and physiological effects, including antiproliferative, antimicrobial, and anti-inflammatory activities. TFNPU has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of TFNPU is its broad-spectrum activity against various microorganisms, including fungi and bacteria. Additionally, TFNPU has a relatively low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of TFNPU is its poor solubility in water, which can limit its potential applications in vivo.
Future Directions
There are several potential future directions for research on TFNPU. One area of interest is the development of TFNPU derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of TFNPU in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthetic methods for TFNPU and its derivatives could lead to the discovery of new compounds with improved biological activity.
Synthesis Methods
TFNPU can be synthesized using different methods, including the reaction of 1-naphthylamine with 4-(trifluoromethoxy)phenyl isocyanate. Another method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with 1-naphthylurea in the presence of a base.
Scientific Research Applications
TFNPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, TFNPU has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization. Additionally, TFNPU has been studied as a potential antifungal and antibacterial agent.
properties
IUPAC Name |
1-naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)25-14-10-8-13(9-11-14)22-17(24)23-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTBEHIIVXPPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)





![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

